5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid
Overview
Description
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with methanesulfonyl chloride under basic conditions, followed by esterification of the carboxylic acid groups using methanol and an acid catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different ester groups.
1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-: Another pyrrole derivative with different substituents.
Uniqueness
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity. This differentiates it from other pyrrole derivatives and makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9NO6S |
---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO6S/c1-15-8(12)6-3-5(7(10)11)4-9(6)16(2,13)14/h3-4H,1-2H3,(H,10,11) |
InChI Key |
PLXOAEYUFQCLQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.